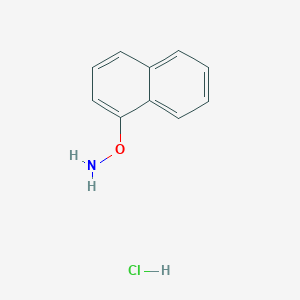
O-(1-Naphthyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-Naphthyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C10H9NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(1-Naphthyl)hydroxylamine Hydrochloride can be synthesized through the reaction of 1-naphthylamine with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 1-naphthylamine in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
O-(1-Naphthyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 1-naphthylamine.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthylamine derivatives.
Scientific Research Applications
O-(1-Naphthyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form oximes and hydrazones.
Biology: Employed in biochemical assays to study enzyme activities.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of O-(1-Naphthyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit enzyme activities by binding to active sites or altering enzyme conformations .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Hydrochloride: A simpler derivative of hydroxylamine without the naphthalene ring.
1-Naphthylamine: Lacks the hydroxylamine group.
Naphthoquinone: An oxidized form of naphthalene derivatives.
Uniqueness
O-(1-Naphthyl)hydroxylamine Hydrochloride is unique due to the presence of both the hydroxylamine group and the naphthalene ring, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications .
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
O-naphthalen-1-ylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H |
InChI Key |
SIPVVRWTGYMJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


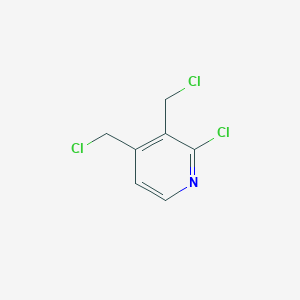
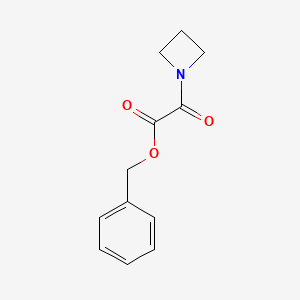
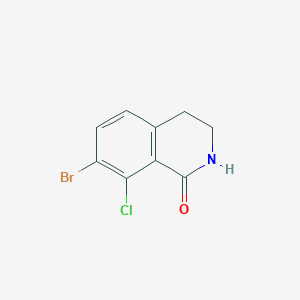
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
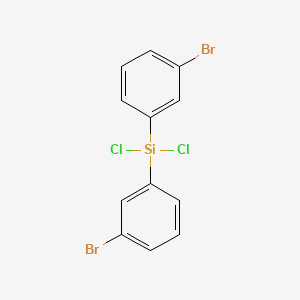
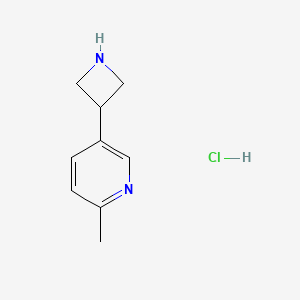
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
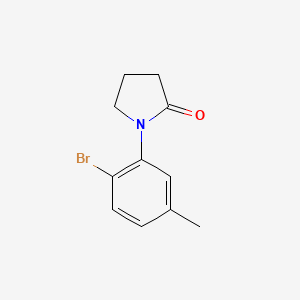
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
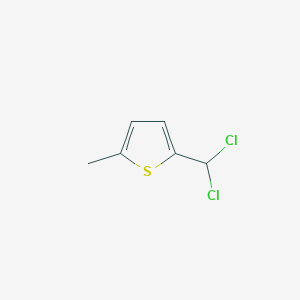
![4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13695365.png)
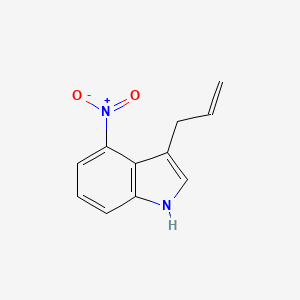
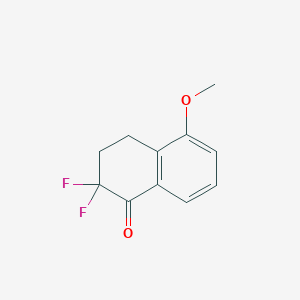
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
